
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties . The presence of the piperazine ring in this compound suggests potential use in developing new antibacterial agents, possibly targeting a range of bacterial infections.
Antifungal and Antiparasitic Applications
Similar to antibacterial uses, the structural motif of piperazine is also found in antifungal and antiparasitic drugs . This compound could be explored for its efficacy against fungal infections and parasitic infestations, contributing to the treatment of diseases caused by these pathogens.
Antiviral Research
Piperazine derivatives have been utilized in the synthesis of antiviral drugs. The compound may serve as a precursor or a candidate for modification in the search for novel antiviral medications, especially given the ongoing need for new treatments against emerging viral diseases .
Antipsychotic and Antidepressant Drugs
The compound’s structure is reminiscent of molecules used in the treatment of psychiatric disorders. Research into its effects on the central nervous system could lead to the development of new antipsychotic or antidepressant medications .
Anti-inflammatory and Anticoagulant Properties
Compounds with a piperazine ring have shown anti-inflammatory and anticoagulant activities. This suggests that 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol could be investigated for its potential to reduce inflammation or prevent blood clots .
Antitumor and Antidiabetic Effects
The piperazine structure is associated with antitumor and antidiabetic drug design. This compound could be part of studies aiming to discover new treatments for cancer and diabetes, two major health concerns worldwide .
Eigenschaften
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
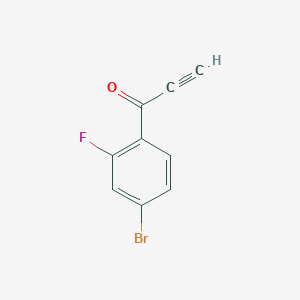
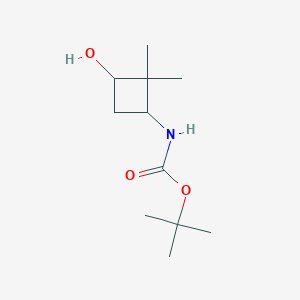


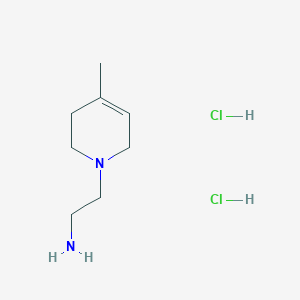
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

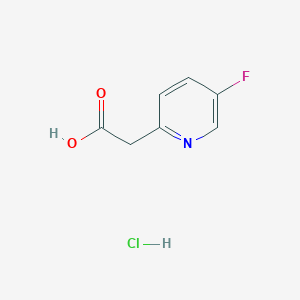
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
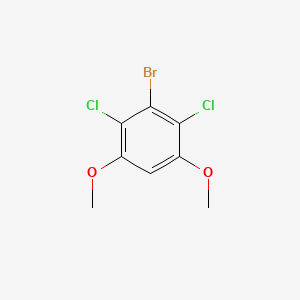
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)